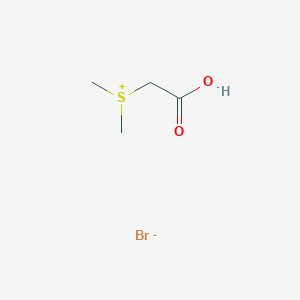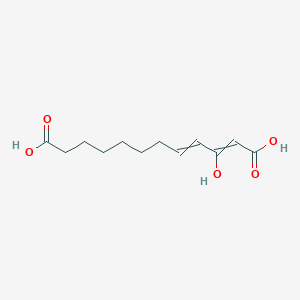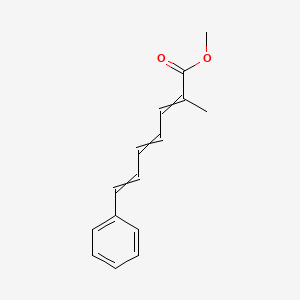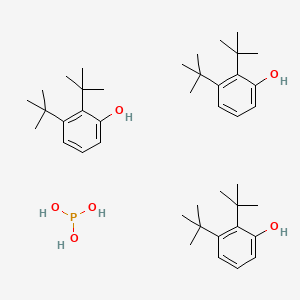
Bromo(2-methoxydecyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(2-methoxydecyl)mercury: is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a decyl chain attached to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxydecyl)mercury typically involves the reaction of 2-methoxydecyl bromide with mercury salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(2-methoxydecyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Mercury oxides.
Reduction: Elemental mercury.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Bromo(2-methoxydecyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Bromo(2-methoxydecyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound’s ability to form stable complexes with thiol groups is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Methylmercury: Another organomercury compound with a methyl group instead of a methoxydecyl chain.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Comparison:
Bromo(2-methoxydecyl)mercury: is unique due to its longer alkyl chain and the presence of a bromine atom, which can influence its reactivity and biological interactions.
Methylmercury: and are more commonly studied for their toxicological effects, while is known for its use in antiseptics and preservatives.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
113815-43-3 |
|---|---|
Formule moléculaire |
C11H23BrHgO |
Poids moléculaire |
451.80 g/mol |
Nom IUPAC |
bromo(2-methoxydecyl)mercury |
InChI |
InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |
Clé InChI |
KCWDQSWCLHFENV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(C[Hg]Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)

![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)






